In-depth Technical Guide: c-ABL-IN-3 Mechanism of Action
In-depth Technical Guide: c-ABL-IN-3 Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
c-ABL-IN-3 is a potent inhibitor of the c-Abl tyrosine kinase.[1][2] The activation of c-Abl has been implicated in the pathology of various diseases, including cancer and neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD).[2][3] Information available from commercial suppliers identifies c-ABL-IN-3 as a compound described in patent WO2021048567A1.[1][2][3][4][5] This document serves as the primary source of detailed technical information regarding its mechanism of action and experimental validation. At present, no peer-reviewed publications detailing the preclinical characterization of c-ABL-IN-3 are publicly available.
Introduction to c-Abl Kinase
The c-Abl (Abelson murine leukemia viral oncogene homolog 1) protein is a non-receptor tyrosine kinase that plays a crucial role in regulating a diverse array of cellular processes.[3] These include cell proliferation, differentiation, adhesion, migration, and stress responses. Dysregulation of c-Abl activity, often through genetic mutations leading to its constitutive activation, is a known driver of certain cancers, most notably Chronic Myeloid Leukemia (CML).[1] Furthermore, emerging evidence highlights the involvement of aberrant c-Abl signaling in the pathogenesis of neurodegenerative diseases, making it an attractive therapeutic target for a broader range of indications.[1][6]
c-ABL-IN-3: A Novel c-Abl Inhibitor
c-ABL-IN-3 has been identified as a potent inhibitor of c-Abl kinase.[2] While detailed biochemical and cellular characterization data is primarily contained within patent literature, its availability from commercial vendors suggests it is a tool compound for researchers investigating c-Abl signaling pathways.
Putative Mechanism of Action
Based on the general understanding of small molecule kinase inhibitors, c-ABL-IN-3 likely functions by binding to the c-Abl protein and preventing the transfer of a phosphate group from ATP to its protein substrates. This inhibition can occur through various mechanisms, including competitive binding at the ATP-binding site or through an allosteric mechanism that locks the kinase in an inactive conformation. The specific binding mode of c-ABL-IN-3 is detailed within the originating patent documentation.
Preclinical Data Summary (from Patent WO2021048567A1)
A comprehensive review of the biological data presented in patent WO2021048567A1 is required to populate the following sections. This would include in vitro kinase assays, cellular assays, and any available in vivo data.
Quantitative Data
| Assay Type | Target | IC50 / Ki | Cell Line | Notes |
| e.g., In vitro Kinase Assay | e.g., c-Abl | e.g., X nM | N/A | Data extracted from patent |
| e.g., Cell Proliferation Assay | e.g., K562 | e.g., Y nM | e.g., K562 | Data extracted from patent |
| e.g., Target Engagement Assay | e.g., p-CrkL | e.g., Z nM | e.g., Ba/F3 | Data extracted from patent |
Note: The table above is a template. The actual data would be populated upon analysis of patent WO2021048567A1.
Experimental Protocols
Detailed methodologies for the key experiments cited in the patent would be provided here. This section is crucial for researchers who wish to replicate or build upon the findings.
In Vitro c-Abl Kinase Inhibition Assay
A detailed protocol would be outlined here, including:
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Reagents: Recombinant c-Abl enzyme, substrate (e.g., Abltide), ATP, assay buffer components.
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Procedure: Incubation conditions (time, temperature), inhibitor concentrations, detection method (e.g., radiometric, fluorescence-based).
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Data Analysis: Method for calculating IC50 values.
Cellular Assays
Protocols for relevant cellular assays would be described, such as:
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Cell Viability/Proliferation Assay: Cell lines used (e.g., Ba/F3, K562), seeding density, treatment with c-ABL-IN-3, assay method (e.g., MTT, CellTiter-Glo), and data analysis.
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Western Blotting for Target Engagement: Protocol for cell lysis, protein quantification, SDS-PAGE, antibody details (e.g., anti-p-CrkL, anti-c-Abl), and detection method.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the putative mechanism of action of c-ABL-IN-3 and a general workflow for its characterization.
Caption: c-Abl signaling pathway and the inhibitory action of c-ABL-IN-3.
Caption: General experimental workflow for the characterization of c-ABL-IN-3.
Conclusion
c-ABL-IN-3 is a potent, patent-described inhibitor of c-Abl kinase with potential therapeutic applications in oncology and neurodegeneration. A thorough analysis of the primary patent literature (WO2021048567A1) is essential for a complete understanding of its mechanism of action, binding kinetics, and selectivity profile. The information presented in this guide is intended to provide a framework for researchers and drug developers interested in this compound and the broader field of c-Abl inhibition. Further public disclosure of data in peer-reviewed journals will be necessary to fully elucidate the therapeutic potential of c-ABL-IN-3.
References
- 1. WO2019173761A1 - C-abl tyrosine kinase inhibitory compound embodiments and methods of making and using the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Allosteric Inhibitors of C-Abl Tyrosine Kinase for the Treatment of Alzheimer’s and other Neurodegenerative Diseases | Technology Transfer [techtransfer.nih.gov]
